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Introduction

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder stemming from
insufficient levels of the Survival of Motor Neuron (SMN) protein.[1] The primary cause of SMA
is the deletion or mutation of the SMNL1 gene.[1] A paralogous gene, SMN2, can produce
functional SMN protein, but due to an alternative splicing event that excludes exon 7, it
primarily generates an unstable, truncated protein.[1] RG7800 is an orally available small
molecule designed to selectively modify the splicing of SMN2 pre-mRNA, thereby increasing
the production of full-length, functional SMN protein.[1][2] This document provides a
comprehensive overview of the preclinical animal model data for RG7800, detailing its efficacy
in mouse models of SMA and the experimental protocols utilized in these key studies. Although
promising in early studies, the clinical development of RG7800 was ultimately halted due to off-
target retinal toxicity observed in non-human primates.

Core Mechanism of Action: SMN2 Splicing
Modification

RG7800 acts by binding to specific sites on the SMN2 pre-mRNA, which influences the
spliceosome's selection of splice sites. This interaction promotes the inclusion of exon 7 in the
final MRNA transcript, leading to the translation of full-length and functional SMN protein. A
related compound, risdiplam, which has a similar mechanism of action, has been shown to bind
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to two distinct sites within the SMN2 pre-mRNA, specifically targeting the exonic splicing
enhancer 2 (ESE2) and a 5' splice site. This targeted binding stabilizes a ribonucleoprotein

(RNP) complex that is crucial for the specific and efficient inclusion of exon 7.

SMN2 pre-mRNA

@—
~90%
BINas MRN;

Al;?rnative Splicing Resulting Products

Default Splicing Translation
(Exon 7 Exclusion)
“

RG7800

Modulates Activity

i Corrected Splicing
(Exon 7 Inclusion)

Click to download full resolution via product page
Mechanism of RG7800-mediated SMN2 splicing correction.

Efficacy in Animal Models of Spinal Muscular
Atrophy

Preclinical studies of RG7800 and its analogs (SMN-C compounds) were primarily conducted
in the A7 mouse model of severe SMA. These mice carry a deletion of the mouse Smn gene
and express the human SMN2 gene, recapitulating the genetic basis of the human disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of RG7800

and related SMN2 splicing modifiers.

Table 1: Effect of SMN2 Splicing Modifiers on SMN Protein Levels in A7 SMA Mice
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Fold
Route of Increase in
Compound Dose Administrat Tissue SMN Reference
ion Protein (vs.
Vehicle)
SMN-C3 10 mg/kg Oral Brain ~2.5
SMN-C3 10 mg/kg Oral Muscle ~3.0
SMN-C3 10 mg/kg Oral Spinal Cord ~2.5

Table 2: Effect of SMN2 Splicing Modifiers on Survival and Motor Function in A7 SMA Mice

Median Improveme
Treatment . .
Compound Dose — Lifespan nt in Motor Reference
ar
(Days) Function
Significant
>250 (vs. ~14  improvement
Postnatal o
SMN-C3 10 mg/kg/day days for in righting
Day 1 )
vehicle) reflex and
grip strength
Extended
RG7800 Not specified Not specified beyond 65 Not specified
days

Detailed Experimental Protocols

Animal Models

The primary animal model used in the preclinical evaluation of RG7800 was the A7 mouse

model of severe SMA. This model is characterized by a homozygous deletion of the murine

Smn gene and the presence of the human SMN2 transgene. These mice exhibit a severe

phenotype with a median lifespan of approximately 14 days.

Drug Administration
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RG7800 and its analogs were administered orally to the A7 mice. For neonatal mice, the
compounds were formulated in a suitable vehicle and administered daily via oral gavage,
starting from postnatal day 1.

Measurement of SMN Protein Levels

SMN protein levels in various tissues (brain, spinal cord, muscle) were quantified using
Western blotting. Tissues were harvested from treated and vehicle-control animals, and protein
extracts were prepared. Equal amounts of protein were separated by SDS-PAGE, transferred
to a membrane, and probed with antibodies specific for SMN protein. The intensity of the SMN
protein band was then quantified and normalized to a loading control (e.g., actin).

Assessment of Motor Function

Motor function in the A7 mice was assessed using standardized behavioral tests, including:

» Righting Reflex: The time taken for a mouse placed on its back to right itself onto all four
paws.

o Grip Strength: The ability of the mouse to hang onto an inverted screen.

Survival Analysis

The lifespan of treated and control mice was monitored daily. The median survival was
calculated for each group to assess the impact of the treatment on longevity.
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Workflow of preclinical efficacy studies for RG7800.

Conclusion and Discontinuation of Development

Preclinical studies in mouse models of SMA demonstrated that RG7800 effectively modulated
the splicing of SMN2 pre-mRNA, leading to increased levels of full-length SMN protein. This
increase in functional protein resulted in significant improvements in motor function and a
dramatic extension of lifespan in a severe mouse model of the disease. These promising
results supported the advancement of RG7800 into clinical trials.

However, the clinical development of RG7800 was halted due to the emergence of off-target
retinal toxicity in long-term nonclinical safety studies conducted in cynomolgus monkeys. This
adverse finding led to the development of a successor compound, risdiplam (RG7916), which
was optimized to have an improved safety and pharmacokinetic profile while retaining the
desired SMN2 splicing-modifying activity. The preclinical data for RG7800, while not leading to
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a marketed drug, provided crucial proof-of-concept for the therapeutic potential of small
molecule SMN2 splicing modifiers for the treatment of Spinal Muscular Atrophy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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